molecular formula C10H10N2O3 B8190875 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester

Cat. No.: B8190875
M. Wt: 206.20 g/mol
InChI Key: SNVMMEWTWMFZHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of β-ketoesters with amines, followed by cyclization and oxidation steps . The Conrad-Limpach reaction is often employed for the preparation of naphthyridine derivatives, where β-ketoesters react with amines to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized naphthyridine derivatives, while substitution reactions can introduce various functional groups into the naphthyridine core .

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 5-oxo-7,8-dihydro-6H-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)6-4-7-8(12-5-6)2-3-11-9(7)13/h4-5H,2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVMMEWTWMFZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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